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Compound of Interest

Compound Name: O-Methylpallidine

Cat. No.: B131738 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
O-Methylpallidine is a naturally occurring alkaloid belonging to the morphinandienone class.

Found in various plant species, it is of interest to researchers in natural product chemistry and

drug discovery due to its unique chemical structure and potential biological activities. This

guide provides a comprehensive overview of the spectral data for O-Methylpallidine, including

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Detailed experimental protocols and a logical workflow for spectral analysis are also presented

to aid in the characterization of this and similar compounds.

Chemical Properties of O-Methylpallidine
Property Value

Molecular Formula C₂₀H₂₃NO₄

Molecular Weight 341.4 g/mol

IUPAC Name

(9S)-2,3,6-trimethoxy-N-methyl-5,7,8,9-

tetrahydro-4bH-dibenzo[de,g]quinolin-10(11H)-

one

CAS Number 27510-33-4
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Spectroscopic Data
Disclaimer:The following spectral data tables contain representative values for the functional

groups and structural motifs present in O-Methylpallidine. Due to the limited availability of

experimentally obtained and published raw data, these values should be considered illustrative

examples for educational and guidance purposes. Actual experimental values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Representative)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

6.5 - 7.5 m 3H Aromatic protons

3.8 - 4.0 s 9H
Methoxy group

protons (3 x -OCH₃)

2.5 - 3.5 m 8H
Aliphatic and benzylic

protons

2.4 s 3H
N-methyl group

protons (-NCH₃)

¹³C NMR (Carbon NMR) Data (Representative)

Chemical Shift (δ) ppm Assignment

180 - 190 Carbonyl carbon (C=O)

140 - 160 Aromatic carbons (quaternary)

110 - 130 Aromatic carbons (CH)

55 - 60 Methoxy carbons (-OCH₃)

40 - 50 Aliphatic and benzylic carbons

30 - 40 N-methyl carbon (-NCH₃)
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Infrared (IR) Spectroscopy
Characteristic IR Absorption Bands (Representative)

Wavenumber (cm⁻¹) Intensity Assignment

3050 - 3000 Medium Aromatic C-H stretch

2950 - 2850 Medium Aliphatic C-H stretch

1680 - 1660 Strong
Conjugated Ketone (C=O)

stretch

1600 - 1450 Medium-Strong Aromatic C=C stretch

1250 - 1000 Strong C-O stretch (ethers)

Mass Spectrometry (MS)
Expected Mass Spectrometry Data

m/z Interpretation

341 [M]⁺ (Molecular Ion)

326 [M - CH₃]⁺

298 [M - C₂H₅N]⁺

Further fragmentation
Loss of methoxy groups and other characteristic

fragments

Experimental Protocols
The following are generalized protocols for obtaining the spectral data of an organic compound

such as O-Methylpallidine.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL

of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄). The choice of solvent
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depends on the solubility of the compound and should be free of interfering signals in the

regions of interest.

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better resolution and sensitivity.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds,

and a sufficient number of scans to achieve a good signal-to-noise ratio.

The spectral width should cover the expected range of proton chemical shifts (typically 0-

12 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

A larger number of scans is usually required compared to ¹H NMR due to the lower natural

abundance of the ¹³C isotope.

The spectral width should encompass the expected range of carbon chemical shifts

(typically 0-220 ppm).

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier

transformation, phase correction, and baseline correction. Chemical shifts are referenced to

the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy
Sample Preparation:

For solid samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid

sample directly on the ATR crystal.
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For solid samples (KBr pellet): Grind a small amount of the sample with dry potassium

bromide (KBr) and press it into a thin, transparent pellet.

For solutions: Dissolve the sample in a suitable solvent (e.g., chloroform,

dichloromethane) that has minimal absorption in the regions of interest and place it in a

suitable IR cell.

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

Data Acquisition:

Record a background spectrum of the empty sample holder (or the pure solvent).

Record the sample spectrum. The instrument software will automatically subtract the

background spectrum.

Typically, spectra are recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Instrument: A variety of mass spectrometers can be used, such as Electrospray Ionization

(ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a mass analyzer

(e.g., Quadrupole, Time-of-Flight - TOF, or Orbitrap).

Data Acquisition:

Introduce the sample solution into the ion source.

Optimize the ionization source parameters to achieve a stable and strong signal for the

molecular ion.

Acquire the full scan mass spectrum to determine the molecular weight.

For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the

molecular ion and subjecting it to collision-induced dissociation (CID) to generate a
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fragmentation pattern.

Logical Workflow for Spectral Analysis
The following diagram illustrates a logical workflow for the structural elucidation of an unknown

organic compound using the spectroscopic techniques discussed.

Purified Compound

Mass Spectrometry (MS) Infrared (IR) Spectroscopy NMR Spectroscopy
(¹H, ¹³C, 2D NMR)

Determine Molecular Formula
(High-Resolution MS)

Propose Structure

Identify Functional Groups
(e.g., C=O, O-H, C-O)

¹H NMR:
- Number of Signals

- Chemical Shift
- Integration
- Multiplicity

¹³C NMR:
- Number of Signals

- Chemical Shift

2D NMR (COSY, HSQC, HMBC):
- Connectivity

- C-H Correlations

Verify Structure with all
Spectral Data

Final Structure Elucidation

Click to download full resolution via product page

Caption: Workflow for structural elucidation of an organic compound.
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To cite this document: BenchChem. [Spectroscopic Analysis of O-Methylpallidine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b131738#spectral-data-of-o-methylpallidine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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